molecular formula C10H5BrN2O B8773503 6-(5-bromofuran-2-yl)nicotinonitrile CAS No. 619334-29-1

6-(5-bromofuran-2-yl)nicotinonitrile

Cat. No.: B8773503
CAS No.: 619334-29-1
M. Wt: 249.06 g/mol
InChI Key: JMVGDWOYNIKXAQ-UHFFFAOYSA-N
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Description

6-(5-bromofuran-2-yl)nicotinonitrile is a heterocyclic organic compound that features a brominated furan ring attached to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-bromofuran-2-yl)nicotinonitrile typically involves the bromination of furan followed by a series of reactions to introduce the nicotinonitrile group. One common method involves the following steps:

    Bromination of Furan: Furan is brominated using molecular bromine in a solvent such as dichloromethane to yield 5-bromo-furan.

    Formation of Nicotinonitrile: The brominated furan is then reacted with nicotinonitrile under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(5-bromofuran-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The bromine atom on the furan ring can be substituted with other electrophiles.

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide are common.

    Oxidation: Potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield nitro or sulfonyl derivatives, while nucleophilic substitution can produce various substituted nitriles.

Scientific Research Applications

6-(5-bromofuran-2-yl)nicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(5-bromofuran-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-furan-2-yl)-[1,3]thiazolo[4,5-b]pyridine
  • 6-(5-Bromo-furan-2-yl)-5-nitroso-imidazo[2,1-b]thiazole
  • 3-(5-Bromo-furan-2-yl)-acrylic acid

Uniqueness

6-(5-bromofuran-2-yl)nicotinonitrile is unique due to its specific combination of a brominated furan ring and a nicotinonitrile moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

619334-29-1

Molecular Formula

C10H5BrN2O

Molecular Weight

249.06 g/mol

IUPAC Name

6-(5-bromofuran-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C10H5BrN2O/c11-10-4-3-9(14-10)8-2-1-7(5-12)6-13-8/h1-4,6H

InChI Key

JMVGDWOYNIKXAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)C2=CC=C(O2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Continuing with Scheme 1, to a solution of 1 (5.1 g, 30 mmol) in DMF (20 mL) was added portionwise N-bromosuccinimide (5.87 g, 33 mmol) with stirring. The reaction mixture was stirred overnight, then poured onto cold-water. The precipitate that formed was collected, washed with water and dried to give the analytically pure product 2 in 90.4% yield, mp 196° C. 1H nmr (DMSO-d6); δ 6.86 (d, J=3.6 Hz, 1H), 7.38 (d, J=3.6 Hz, 1H), 7.86 (d, J=8.1 Hz, 1H), 8.33 (dd, J=8.1, 2.1 Hz, 1H). 8.98 (d, J=2.1 Hz, 1H). 13C nmr; δ 153.4, 152.7, 149.6, 140.9, 125.4, 117.9, 117.0, 115.0, 114.9, 106.9. MS (m/z, rel.int.); 248 (M+, 100), 220 (10), 169 (25), 141 (80), 114 (30). Calcd for C10H5BrN2O: C, 48.22; H, 2.02; N, 11.25. Found. C, 48.47; H, 2.01; N, 11.34.
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
90.4%

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